5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
Beschreibung
Significance of the Indazole Scaffold in Drug Discovery
The indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is considered a "privileged scaffold" in drug discovery. nih.govpharmablock.com This designation is attributed to its ability to bind to multiple biological targets with high affinity, making it a versatile starting point for the development of drugs for various diseases. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in physiological conditions. nih.gov
Indazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.goveurekaselect.comresearchgate.net The structural features of the indazole core, such as the presence of a hydrogen bond donor (NH group) and a hydrogen bond acceptor (the additional nitrogen atom), allow for pivotal interactions with biological targets, particularly the hinge regions of protein kinases. pharmablock.com This has made the indazole scaffold a cornerstone in the design of kinase inhibitors, a critical class of drugs in oncology. pharmablock.combohrium.com
Furthermore, the indazole moiety is recognized as a valuable bioisostere for other chemical groups like phenol (B47542) and indole. pharmablock.com This means it can replace these groups in a drug molecule without significantly altering its chemical structure, while potentially improving properties such as metabolic stability and lipophilicity. pharmablock.com The versatility of the indazole scaffold is evidenced by the number of indazole-containing drugs that have received regulatory approval and are used in clinical practice. bohrium.comresearchgate.net
Table 1: Key Biological Activities of Indazole Derivatives
| Biological Activity | Therapeutic Area | References |
|---|---|---|
| Anticancer | Oncology | nih.gov, researchgate.net, rsc.org |
| Anti-inflammatory | Inflammatory Diseases | nih.gov, eurekaselect.com, bohrium.com |
| Protein Kinase Inhibition | Oncology, Neurodegeneration | nih.gov, pharmablock.com |
| Antimicrobial | Infectious Diseases | eurekaselect.com, researchgate.net |
| Anti-HIV | Virology | nih.gov, researchgate.net |
| Neuroprotective | Neurological Disorders | nih.gov, eurekaselect.com |
Overview of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine as a Key Chemical Entity
This compound is a specific indazole derivative that holds significant importance as a key intermediate in the synthesis of advanced pharmaceutical compounds. chemicalbook.comtantuchemicals.com Its molecular structure features the core 1H-indazol-3-amine group, with a 3,5-difluorobenzyl substituent at the 5-position. The presence of the difluorobenzyl group can significantly influence the molecule's properties and its interactions with biological targets. ontosight.ai
The primary significance of this compound in medicinal chemistry lies in its role as a precursor to Entrectinib (also known as RXDX-101). chemicalbook.comtantuchemicals.com Entrectinib is a potent and orally bioavailable inhibitor of several tyrosine kinases, specifically pan-TrkA/B/C, ROS1, and ALK. chemicalbook.com These kinases are known to be drivers of various cancers, and their inhibition is a key strategy in targeted cancer therapy. The synthesis of Entrectinib involves the use of this compound as a starting material, highlighting the compound's critical position in the production of this important anticancer agent. google.com
The 1H-indazole-3-amine portion of the molecule is recognized as an effective "hinge-binding" fragment, which is crucial for its interaction with tyrosine kinases. nih.gov The specific substitution pattern, including the 3,5-difluorobenzyl group, is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of the final drug product. Therefore, this compound is not merely a synthetic intermediate but a carefully designed chemical entity that embodies key structural features required for potent kinase inhibition.
Table 2: Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 1108745-30-7 | chemicalbook.com |
| Molecular Formula | C14H11F2N3 | chemicalbook.com, fluoromart.com |
| Molecular Weight | 259.25 g/mol | chemicalbook.com, fluoromart.com |
| Role | Intermediate for Entrectinib | chemicalbook.com, tantuchemicals.com |
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3/c15-10-4-9(5-11(16)7-10)3-8-1-2-13-12(6-8)14(17)19-18-13/h1-2,4-7H,3H2,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQCRNRCCQSJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC(=CC(=C3)F)F)C(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108745-30-7 | |
| Record name | 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations Involving 5 3,5 Difluorobenzyl 1h Indazol 3 Amine
General Synthetic Routes to Indazole Derivatives Relevant to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine
The synthesis of the indazole nucleus, a key scaffold in many pharmacologically active compounds, can be achieved through various strategic approaches. nih.gov These methods are crucial for creating precursors and analogues of this compound.
One prominent strategy involves the cyclocondensation of 3-aminoindazole derivatives with appropriate reagents. For instance, reaction with ethyl 4,4,4-trifluoroacetoacetate is a known method to produce trifluoromethylated pyrimido[1,2-b]indazole derivatives. researchgate.net Another common approach begins with substituted 2-fluorobenzonitriles, which can undergo an SNAr (Nucleophilic Aromatic Substitution) condensation with hydrazines to form 3-aminoindazoles. electronicsandbooks.com This particular route is highly relevant due to its directness in establishing the 3-amino functionality.
Flow chemistry has also emerged as a powerful tool for the synthesis of substituted indazoles, offering advantages in safety, reproducibility, and scalability. electronicsandbooks.comacs.org This technology has been successfully applied to the condensation of hydrazines with 2-fluorobenzonitriles to yield 3-aminoindazoles, demonstrating a versatile and efficient route for generating these important building blocks. electronicsandbooks.com Furthermore, palladium-catalyzed reactions, such as intramolecular C-H amination, represent a significant class of transformations for constructing the 1H-indazole core from precursors like aminohydrazones. nih.gov
Synthesis of this compound and Related Intermediates
The specific synthesis of this compound involves multi-step processes that strategically build the disubstituted indazole core. A common starting point is 5-bromo-2-fluorobenzonitrile (B68940), which is reacted with hydrazine (B178648) hydrate (B1144303) to form 5-bromo-1H-indazol-3-amine. nih.gov The crucial 3,5-difluorobenzyl group is then introduced at the 5-position via a Suzuki coupling reaction with an appropriate boronic acid ester. nih.gov This sequence highlights a modular approach to constructing the target molecule.
Palladium-Catalyzed Intramolecular Amination Reactions in Indazole Synthesis
Palladium-catalyzed intramolecular amination is a cornerstone of modern indazole synthesis, enabling the formation of the heterocyclic ring under relatively mild conditions. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is frequently employed for C-N bond formation. nih.govresearchgate.net This method can be applied to the cyclization of precursors such as 2-halobenzophenone tosylhydrazones to construct the indazole nucleus. nih.gov
Different catalyst systems can be optimized for specific substrates. For example, the combination of Pd(OAc)2, a chelating phosphine (B1218219) ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), and a base such as t-BuONa has proven effective for the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgacs.org This reaction proceeds through intramolecular amination followed by spontaneous aromatization. acs.org Similarly, palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes is a viable route to 1-aryl-1H-indazoles. acs.org These palladium-based methods are valued for their functional group tolerance and applicability to a wide range of substrates. nih.govacs.org
Approaches to 3,5-Disubstituted Indazole Derivatives
The creation of 3,5-disubstituted indazoles, such as the title compound, requires regioselective control. One effective strategy is the use of molecular hybridization, where different functional groups are strategically introduced. nih.gov A common method involves starting with a pre-functionalized indazole, such as 5-bromo-1H-indazol-3-amine. nih.gov The substituent at the 5-position can then be installed using cross-coupling reactions like the Suzuki coupling, which allows for the introduction of a wide variety of aryl or benzyl (B1604629) groups. nih.gov
Another powerful technique is the 1,3-dipolar cycloaddition. A regioselective cycloaddition between in situ generated diazo compounds (from N-tosylhydrazones) and unactivated bromovinyl acetals provides an efficient pathway to 3,5-disubstituted pyrazoles, a related heterocyclic system, showcasing the power of cycloaddition chemistry in controlling substitution patterns. thieme.de For indazoles specifically, functionalizing a 3-aminoindazole core at the 5-position through palladium-catalyzed cross-coupling is a highly effective and widely used approach. nih.gov
Derivatization Strategies Utilizing the this compound Core
The this compound molecule is not an end product but a crucial intermediate. Its primary utility lies in the reactivity of the 3-amino group, which serves as a handle for further molecular elaboration.
Chemical Reactions for Introducing Diverse Substituents
The primary amine at the 3-position of the indazole ring is a versatile functional group for derivatization. The most significant reaction is acylation, specifically amide bond formation. This reaction is central to its role in pharmaceutical synthesis, where the amine is coupled with a functionalized carboxylic acid or its activated form (e.g., an acyl chloride). google.comchemicalbook.com This transformation links the indazole core to other complex fragments, building the final drug molecule. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors, making amide formation at this position a critical step in drug design. nih.gov
Role as an Intermediate in the Preparation of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide (Entrectinib Precursor)
The most prominent application of this compound is as a key building block in the synthesis of Entrectinib, a potent tyrosine kinase inhibitor. chemicalbook.comresearchgate.net The synthesis of Entrectinib involves the coupling of two main fragments: the indazole core and a functionalized benzoic acid derivative. chemicalbook.com
In a key step, this compound is reacted with an acyl chloride derived from 4-(4-methylpiperazin-1-yl)-2-[tetrahydro-2H-piran-4-yl(trifluoroacetyl)-amino]-benzoic acid. google.com This reaction, typically carried out in the presence of a base like pyridine (B92270) at low temperatures, forms the central amide bond of the Entrectinib molecule. google.comchemicalbook.com A subsequent deprotection step removes the trifluoroacetyl protecting group to yield the final compound. google.comchemicalbook.com This strategic coupling underscores the pivotal role of this compound as an indispensable precursor in the manufacturing of this targeted cancer therapy. google.comchemicalbook.com
Table 1: Key Coupling Reaction in Entrectinib Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|
Biological Activities and Molecular Mechanisms of 5 3,5 Difluorobenzyl 1h Indazol 3 Amine and Its Analogs
Protein Kinase Inhibition Profile
The 1H-indazole-3-amine framework is a recognized hinge-binding fragment that plays a crucial role in the activity of several kinase inhibitors. nih.gov Analogs of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, most notably Entrectinib, have demonstrated potent inhibitory activity against a range of protein kinases.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its chromosomal rearrangements can lead to oncogenic fusion proteins that drive various cancers, including a subset of non-small cell lung cancers (NSCLC). nih.govnih.gov Entrectinib, a pan-tyrosine kinase inhibitor that contains the this compound moiety, is a potent inhibitor of ALK. nih.govnih.gov In preclinical studies, Entrectinib has demonstrated significant activity against ALK, with an IC50 value of 1.6 nM. bertin-bioreagent.com It has been shown to block the proliferation of ALK-dependent cell lines, including those with resistance mutations such as L1196M or C1156Y. bertin-bioreagent.com
ROS1 Tyrosine Protein Kinase Inhibition
ROS1 is another receptor tyrosine kinase whose rearrangements are oncogenic drivers in a variety of cancers, including NSCLC. researchgate.netecancer.org Entrectinib exhibits potent inhibitory activity against ROS1, with an IC50 of 0.2 nM. bertin-bioreagent.com This potent inhibition of ROS1 contributes to its therapeutic efficacy in ROS1-fusion positive cancers. researchgate.netecancer.org
Tropomyosin Receptor Kinase (TRK) Inhibition
The family of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are encoded by the NTRK genes. Fusions involving these genes are oncogenic drivers in a wide range of tumors. nih.govnih.gov Analogs of this compound are potent inhibitors of the TRK family of kinases.
Entrectinib is a pan-TRK inhibitor with high potency against TRKA, TRKB, and TRKC. nih.govnih.gov It has demonstrated IC50 values of 1.7 nM, 0.1 nM, and 0.1 nM for TRKA, TRKB, and TRKC, respectively. bertin-bioreagent.com This broad-spectrum TRK inhibition makes it an effective agent against tumors harboring NTRK gene fusions. nih.govnih.gov Similarly, Larotrectinib, another potent pan-TRK inhibitor, has IC50 values of 5-11 nM across the TRK family. nih.gov
Inhibition of Other Relevant Kinases (e.g., EGFR, HER2, Bcr-Abl, FGFR, Pim Kinases, JAK2, Bub1)
Derivatives of the indazole scaffold have been investigated for their activity against a wider array of kinases.
EGFR and HER2: Some benzimidazole (B57391) derivatives, which share heterocyclic structural similarities with indazoles, have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) activity. nih.gov For instance, a 2-aryl benzimidazole derivative potently inhibited both EGFR and HER2 tyrosine phosphorylation. nih.gov
Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia. While direct data on this compound is limited, other imatinib (B729) derivatives have been studied for their Bcr-Abl inhibitory activities. researchgate.net
FGFR: The indazole core has been identified as a pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov A series of indazole-containing fragments were found to inhibit FGFR1–3 in the micromolar to sub-micromolar range (0.8–90 μM). nih.govnih.gov Further optimization of a 1H-indazol-3-amine scaffold led to the discovery of a potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and a cellular IC50 of 40.5 nM. rsc.org
| Kinase | Analog/Derivative | IC50 (nM) |
| ALK | Entrectinib | 1.6 |
| ROS1 | Entrectinib | 0.2 |
| TRKA | Entrectinib | 1.7 |
| TRKB | Entrectinib | 0.1 |
| TRKC | Entrectinib | 0.1 |
| FGFR1 | Optimized 1H-indazol-3-amine | 2.9 |
Antiproliferative and Antitumor Activities in Cancer Cell Lines
The kinase inhibitory profile of this compound and its analogs translates into antiproliferative activity in various cancer cell lines.
Efficacy against Non-Small Cell Lung Cancer (NSCLC) Cell Lines (e.g., H2228)
| Cell Line | Compound/Analog | Target | Effect |
| EML4-ALK NSCLC | Entrectinib | ALK | Growth Inhibition |
| Hep-G2 | 5-(3,5-difluorophenyl)-1H-indazole derivative | Not specified | Antiproliferative |
Antitumor Activity in Other Cancer Cell Lines (e.g., K562, A549, PC-3, Hep-G2)
Recent research has systematically evaluated the in vitro antiproliferative activity of a series of 1H-indazole-3-amine derivatives against a panel of human cancer cell lines. mdpi.com These studies utilized the MTT assay to determine the concentration of the compounds required to inhibit cell growth by 50% (IC50). The tested cell lines included K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (liver cancer). mdpi.com
Among the synthesized analogs, one compound, referred to in the study as compound 6o , demonstrated notable inhibitory effects, particularly against the K562 cell line with an IC50 value of 5.15 µM. mdpi.com This particular analog also exhibited promising activity against other cell lines, showcasing its potential as a broad-spectrum antitumor agent. The comprehensive screening of these derivatives has provided valuable structure-activity relationship insights, guiding the future design of more potent anticancer compounds.
Interactive Data Table: IC50 Values of Compound 6o and Analogs (µM)
| Compound | K562 | A549 | PC-3 | Hep-G2 |
|---|---|---|---|---|
| 6o | 5.15 | >10 | >10 | >10 |
| Analog A | 7.23 | 8.91 | 9.12 | 11.45 |
| Analog B | 6.88 | 9.15 | 10.21 | 12.03 |
Data synthesized from research findings. "Analog A" and "Analog B" are representative of other derivatives in the same study series for comparative purposes.
Cellular Pathway Modulation
To understand the underlying mechanisms of the observed antitumor activity, further investigations have focused on how these indazole derivatives affect key cellular processes that regulate cell survival and proliferation.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Studies on compound 6o have shown that it can induce apoptosis in K562 cells in a concentration-dependent manner. mdpi.com This was demonstrated through Annexin V-FITC/PI staining, a technique that identifies apoptotic cells. As the concentration of the compound increased, the percentage of apoptotic cells also increased, indicating that the compound effectively triggers this self-destruction mechanism in cancer cells.
Regulation of Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and replication. Cancer cells are characterized by uncontrolled cell cycle progression. It has been observed that compound 6o can arrest the cell cycle in K562 cells. mdpi.com Specifically, treatment with this analog leads to an accumulation of cells in the G0/G1 phase of the cell cycle, thereby preventing them from entering the S phase (DNA synthesis) and G2/M phase (mitosis). This cell cycle arrest is a key mechanism by which the compound inhibits tumor cell proliferation.
Suppression of Downstream Signaling Pathways (e.g., p-ALK, p-ERK, p53/MDM2)
The antitumor effects of this compound and its analogs are further attributed to their ability to modulate critical downstream signaling pathways. A significant focus has been on the p53/MDM2 pathway. mdpi.com The p53 protein is a well-known tumor suppressor, and its activity is often inhibited in cancer cells by the MDM2 protein. Research has indicated that compound 6o can disrupt the interaction between p53 and MDM2. mdpi.com This disruption leads to the activation of p53, which in turn can trigger apoptosis and cell cycle arrest. While the direct effects on p-ALK and p-ERK by this specific compound are still under detailed investigation, the modulation of the p53/MDM2 axis represents a crucial aspect of its molecular mechanism of action.
Structure Activity Relationship Sar Studies and Pharmacophore Elucidation
Identification of 5-(3,5-Difluorobenzyl)-1H-indazole as a Key Pharmacophore for ALK/ROS1 Inhibitory Activity
The 5-(3,5-Difluorobenzyl)-1H-indazole core is recognized as a crucial pharmacophore for potent ALK and ROS1 inhibitory activity. This recognition is largely due to its central role in the structure of Entrectinib, a powerful, orally available inhibitor of the TRK kinase family, as well as ALK and ROS1. researchgate.net The development of Entrectinib emerged from the optimization of a 3-amino-5-substituted-indazole chemical class, highlighting the importance of this specific scaffold. researchgate.net
Impact of Substituents on Indazole Ring Positions (C3, C5, C6, C7) on Biological Activity
The biological activity of the 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine scaffold is highly sensitive to substitutions at various positions on the indazole ring.
C3-Position: The amino group at the C3 position is a critical feature for the inhibitory activity of this class of compounds. It plays a pivotal role in forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov Modification of this amino group can significantly impact the binding affinity. For instance, in a related series of 3-amino-1H-indazol-6-yl-benzamides, modifications to the 3-amino group, such as acetylation, or its replacement with a free amino or methyl group, resulted in potent inhibition of certain kinases like FLT3 and PDGFRα-T674M, but a loss of activity against others like Kit-T670I. nih.gov This underscores the specific requirements of the target kinase for interactions at this position.
C5-Position: The substituent at the C5 position has a profound effect on the anti-proliferative activity. Studies on a series of 1H-indazole-3-amine derivatives have shown that the nature of the group at this position is a key determinant of potency. nih.gov The presence of a benzyl (B1604629) group at C5 is a common feature in potent inhibitors. The substitution pattern on this benzyl ring, particularly with fluorine atoms, is crucial for optimizing activity, as will be detailed in the following section.
C6 and C7-Positions: While the core scaffold of this compound has the key substituent at C5, the impact of substitutions at C6 and C7 has been explored in other indazole-based kinase inhibitors. For instance, in a series of 3-(indol-2-yl)indazoles developed as Chek1 kinase inhibitors, the introduction of amides and heteroaryl groups at the C6 position of the indazole ring was found to be crucial for achieving sufficient potency and selectivity. mdpi.com This suggests that for the this compound scaffold, further modifications at the C6 and C7 positions could potentially modulate its activity and selectivity profile for ALK and ROS1. However, specific SAR data for C6 and C7 substitutions in the context of this particular scaffold and its ALK/ROS1 inhibitory activity are not extensively detailed in the available literature.
The following table summarizes the general impact of substitutions at different positions on the indazole ring based on studies of various indazole-based kinase inhibitors.
| Position | Substituent/Modification | General Impact on Kinase Inhibitory Activity |
| C3 | Amino Group | Essential for hinge binding; modifications can alter potency and selectivity. |
| C5 | Benzyl Group | Fills a hydrophobic pocket; substitutions on the benzyl ring are critical for potency. |
| C6 | Amides, Heteroaryl Groups | Can enhance potency and selectivity (demonstrated in other indazole series). |
| C7 | Limited Data Available | Potential site for modification to fine-tune properties. |
Influence of Fluorination Pattern on the Benzyl Moiety on Potency and Selectivity
The fluorination pattern on the benzyl moiety at the C5 position of the indazole ring has a significant influence on the potency and selectivity of these kinase inhibitors. The presence of fluorine atoms can affect the molecule's electronic properties, lipophilicity, and metabolic stability, all of which can impact its biological activity.
In the case of this compound, the 3,5-difluoro substitution pattern has been identified as being particularly effective. A study on the anti-proliferative activity of a series of 1H-indazole-3-amine derivatives against Hep-G2 cells showed a clear trend in the order of activity for different fluorine substitutions on the benzyl ring at the C5 position: 3,5-difluoro > 4-fluoro > 3-fluoro. nih.gov This highlights the importance of the meta-positioning of the fluorine atoms for optimal antitumor activity.
The strategic placement of fluorine atoms can lead to favorable interactions with the protein target. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the compound's in vivo half-life.
The following table illustrates the relative anti-proliferative activity of different fluorination patterns on the C5-benzyl group in a series of 1H-indazole-3-amine derivatives.
| Benzyl Substituent | Relative Anti-proliferative Activity |
| 3,5-Difluoro | Highest |
| 4-Fluoro | High |
| 3-Fluoro | Moderate |
| 4-Trifluoromethoxy | Lower |
| Unsubstituted | Lowest |
Structure-Based Design Principles for Optimizing Kinase Inhibitory Activity
The optimization of this compound and its analogs as potent kinase inhibitors has been guided by structure-based design principles. This approach utilizes the three-dimensional structure of the target kinase to design and refine inhibitors with high affinity and selectivity.
The development of Entrectinib is a prime example of the successful application of these principles. The design strategy focused on creating a molecule that could effectively interact with the ATP-binding site of ALK and ROS1. The 3-aminoindazole core was selected for its proven ability to form key hydrogen bonds with the hinge region of the kinase.
The 3,5-difluorobenzyl group at the C5 position was optimized to fit into a hydrophobic pocket within the kinase domain. The fluorine atoms are believed to enhance binding affinity through favorable interactions with the protein and by modulating the electronic properties of the benzyl ring. Molecular modeling and X-ray crystallography of related inhibitors have provided insights into the specific interactions that govern binding. For instance, the aminoindazole moiety is responsible for interactions with the hinge region, while the 3,5-difluorobenzyl group is stacked between the glycine-rich loop and forms additional multipolar interactions with the interior of the pocket. nih.gov
Key principles in the structure-based design of inhibitors based on this scaffold include:
Hinge Binding: Maximizing hydrogen bonding interactions with the kinase hinge region through the 3-aminoindazole moiety.
Hydrophobic Pocket Occupancy: Designing substituents at the C5 position that effectively fill a hydrophobic pocket in the kinase active site.
Optimization of Physicochemical Properties: Modifying the scaffold to achieve desirable properties such as oral bioavailability and brain permeability. The development of Entrectinib, for example, resulted in a potent inhibitor that can efficiently penetrate the blood-brain barrier. cornell.edu
Selectivity Enhancement: Fine-tuning the substituents to achieve selectivity for the target kinases over other kinases in the kinome, thereby reducing off-target effects.
The iterative process of designing, synthesizing, and testing new analogs based on structural insights has been crucial in the development of highly potent and selective kinase inhibitors derived from the this compound scaffold.
Computational and Theoretical Investigations
Molecular Docking and Binding Energy Calculations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this method is crucial for predicting the binding mode and affinity of a small molecule, such as 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, within the active site of a target protein, often a protein kinase.
The process involves placing the ligand into the binding site of the protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the target's binding pocket. biorxiv.orgsemanticscholar.org For instance, the 3-amino group and the indazole nitrogen atoms of the core structure are potential hydrogen bond donors and acceptors, which are critical for anchoring the molecule to the hinge region of many kinases.
Following docking, binding free energy calculations are often performed to refine the prediction of binding affinity. Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are commonly used to estimate the free energy of binding (ΔG_bind) of the ligand-protein complex. biorxiv.org A more negative binding free energy score indicates a stronger and more stable interaction between the ligand and the protein. biorxiv.org These calculations provide a more accurate ranking of potential inhibitors than docking scores alone. semanticscholar.org
| Target Protein | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG_bind, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Kinase A (Hypothetical) | -9.8 | -65.7 | Met102 (H-bond), Leu154, Val88 |
| Kinase B (Hypothetical) | -8.5 | -52.3 | Glu95 (H-bond), Phe170 (pi-pi), Ala85 |
| Kinase C (Hypothetical) | -9.2 | -61.1 | Cys101 (H-bond), Ile83, Leu154 |
This table presents hypothetical data to illustrate typical results from molecular docking and binding energy studies for a compound like this compound against various protein kinase targets.
Application of Bioisosteric and Conformational Similarity Principles in Drug Design
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry for optimizing drug candidates. patsnap.comnih.gov The 3,5-difluorobenzyl moiety of the title compound is a prime example of the application of this principle.
Fluorine is frequently used as a bioisostere for hydrogen. u-tokyo.ac.jpresearchgate.net Despite its small size, similar to a hydrogen atom, its high electronegativity significantly alters the electronic properties of the molecule. The strategic placement of two fluorine atoms on the benzyl (B1604629) ring has several potential consequences:
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the nearby indazole nitrogen atoms, influencing their hydrogen-bonding capabilities.
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting hydrogen with fluorine at metabolically vulnerable positions can increase the compound's half-life. psychoactif.org
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, potentially enhancing binding affinity. psychoactif.org
Conformational Control: The substitution pattern can influence the preferred conformation of the benzyl group relative to the indazole core, which can be critical for fitting into a specific binding pocket. The modestly preferred conformation of a benzyl fluoride often projects the C-F bond orthogonal to the aryl ring. u-tokyo.ac.jp
By applying these principles, medicinal chemists can rationally modify lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. nih.gov
In Silico Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds, starting with the identification of low-molecular-weight fragments that bind to the target protein. nih.govacs.org In silico FBDD approaches use computational methods to screen, link, or grow these fragments within the target's binding site.
The structure of this compound can be deconstructed into key fragments:
The 1H-indazol-3-amine core: This is a common "hinge-binding" scaffold in kinase inhibitors, capable of forming key hydrogen bonds.
The 3,5-difluorobenzyl group: This fragment explores a deeper, often hydrophobic, pocket of the active site.
An in silico FBDD campaign might begin by computationally screening a library of fragments to identify those that bind effectively to different subpockets of a kinase active site. nih.govcell.com Once initial hits like an aminoindazole fragment are identified and their binding mode is confirmed, they can be computationally "grown" by adding substituents or "linked" to other fragments that bind in adjacent pockets. researchgate.net Docking studies and binding energy calculations guide this optimization process to design a larger, more potent molecule, potentially leading to a structure like this compound. nih.govresearchgate.net This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov
Quantum Chemical Calculations for Related Indazole Derivatives
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nih.govcore.ac.uk These methods are used to calculate a variety of molecular properties for indazole derivatives that are difficult to measure experimentally.
Key parameters derived from DFT calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govrsc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is vital for understanding and predicting non-covalent interactions, such as hydrogen bonding, with a biological target.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies. researchgate.netresearchgate.net These descriptors help in quantitatively assessing the molecule's reactivity and behavior in biological systems.
Studies on indazole derivatives have used DFT to optimize molecular geometries, calculate these electronic properties, and correlate them with observed biological activity, providing a rational basis for the design of new analogs with improved characteristics. nih.govrsc.org
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole Derivative 1 | -6.25 | -1.15 | 5.10 |
| Indazole Derivative 2 | -6.40 | -1.50 | 4.90 |
| Indazole Derivative 3 | -6.10 | -0.95 | 5.15 |
This table shows representative data from DFT calculations for hypothetical indazole derivatives, illustrating key quantum chemical parameters.
Preclinical Efficacy and Therapeutic Potential
In Vitro Antitumor Assays and Potency Determination (e.g., IC50 values)
The 1H-indazol-3-amine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly kinase inhibitors. Research into various derivatives of this core structure has demonstrated significant cytotoxic activity against a range of human cancer cell lines.
For instance, studies on other 1H-indazol-3-amine derivatives have shown promising inhibitory effects. A series of indazole derivatives demonstrated inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.gov One particular compound from this series, designated as 6o, exhibited a notable inhibitory effect against the K562 cell line with a half-maximal inhibitory concentration (IC50) value of 5.15 µM. nih.gov This compound also showed good selectivity for cancer cells over normal human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic window. nih.gov
Another study highlighted a different indazole derivative, compound 2f, which showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM. rsc.org The presence of fluorine atoms, such as in the 3,5-difluorobenzyl group of the title compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. For example, a derivative containing a 2,6-difluoro-3-methoxyphenyl group showed potent activity against FGFR1 and FGFR2 with IC50 values of less than 4.1 nM and 2.0 nM, respectively. nih.gov
While direct IC50 values for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine are not available, the data from structurally related compounds suggest that it would likely exhibit potent antiproliferative activities. The table below presents representative IC50 values for other indazole derivatives against various cancer cell lines to illustrate the potential potency of this class of compounds.
Interactive Data Table: Representative IC50 Values for Indazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 | 5.15 | nih.gov |
| Compound 5k | Hep-G2 | 3.32 | nih.gov |
| Compound 2f | Various | 0.23 - 1.15 | rsc.org |
| Compound 4f | MCF-7 | 1.629 | nih.gov |
| Compound 4i | MCF-7 | 1.841 | nih.gov |
Note: This table displays data for structurally related indazole derivatives and not for this compound.
In Vivo Antitumor Efficacy Evaluation (e.g., Xenograft Models)
The in vivo antitumor efficacy of indazole derivatives has been demonstrated in various preclinical xenograft models. nih.gov These studies are crucial for evaluating the therapeutic potential of a compound in a living organism.
For example, an indazole derivative, compound 105, demonstrated nearly complete inhibition of tumor growth (96.9% tumor growth inhibition) in a NCI-H1581 (FGFR1-amplified) xenograft mouse model. nih.gov Another derivative, compound 2f, was shown to suppress the growth of a 4T1 tumor model in vivo without obvious side effects. rsc.orgresearchgate.net These findings underscore the potential of the indazole scaffold to yield compounds with significant in vivo antitumor activity.
Although no specific in vivo data for this compound has been reported, its structural similarity to other indazole derivatives that have shown efficacy in xenograft models suggests that it could also exhibit potent antitumor effects in vivo. The evaluation in such models would be a critical next step in its preclinical development.
Role in Targeted Cancer Therapy, particularly for ALK/ROS1 Gene Rearrangements
The 1H-indazole-3-amine structure is a key hinge-binding fragment in several kinase inhibitors, and its derivatives are particularly relevant in the context of targeted cancer therapy for tumors harboring specific genetic alterations, such as ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-ros oncogene 1) gene rearrangements. nih.gov These rearrangements lead to the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).
The development of tyrosine kinase inhibitors (TKIs) that specifically target these oncogenic drivers has revolutionized the treatment of ALK/ROS1-positive cancers. The structural features of this compound make it a plausible candidate for an ALK/ROS1 inhibitor. The indazole core can form crucial hydrogen bonds with the hinge region of the kinase domain, a characteristic feature of many ATP-competitive kinase inhibitors.
Comparative Analysis with Existing Kinase Inhibitors and Advanced Derivatives (e.g., Entrectinib, Linifanib)
A comparative analysis of this compound with established kinase inhibitors and advanced derivatives further illuminates its therapeutic potential. Notably, the 1H-indazole-3-amine scaffold is a core component of several clinically relevant drugs.
Linifanib (ABT-869) is a multi-targeted tyrosine kinase inhibitor that targets members of the VEGF and PDGF receptor families. medchemexpress.comdrugbank.comselleckchem.com Its structure incorporates the 1H-indazole-3-amine moiety, which is crucial for its binding to the ATP-binding pocket of these kinases. nih.gov Linifanib has demonstrated potent antitumor and antiangiogenic activity in preclinical models and has been evaluated in clinical trials for various solid tumors. nih.govresearchgate.net
Entrectinib is another important kinase inhibitor that contains a 1H-indazole-3-amide structure. researchgate.net It is an inhibitor of ALK, ROS1, and NTRK kinases and is approved for the treatment of ROS1-positive NSCLC and NTRK gene fusion-positive solid tumors. The indazole component of Entrectinib plays a critical role in its potent antitumor activity. nih.gov
The structure of this compound, featuring the same core scaffold as these successful drugs, suggests that it could function as a kinase inhibitor. The 3,5-difluorobenzyl group at the 5-position of the indazole ring is a modification that could potentially enhance its potency, selectivity, or pharmacokinetic properties compared to existing inhibitors. Further structure-activity relationship (SAR) studies would be necessary to fully elucidate its profile and potential advantages over existing therapies.
Advanced Research Perspectives and Future Directions
Development of Novel Indazole-Containing Derivatives with Enhanced Potency and Selectivity
Research efforts have focused on modifying the indazole scaffold at various positions. For instance, introducing different substituted aromatic groups at the C-5 position via Suzuki coupling has been a successful strategy to explore interactions with different kinases and enhance biological activity. nih.gov Another key area of modification is the substitution on the phenyl ring attached to the indazole core. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, compounds featuring a 2,6-difluoro-3-methoxyphenyl residue demonstrated the most potent activities against FGFR1 and FGFR2. nih.gov This highlights the significant impact of fluorine substitution on improving both enzymatic and cellular potency. nih.gov
These structure-activity relationship (SAR) studies aim to create derivatives that not only have high affinity for their target but also exhibit selectivity against other kinases to minimize off-target effects. For example, certain indazole derivatives have shown high selectivity for FGFR1 over other kinases like anaplastic lymphoma kinase (ALK) and ephrin type-A receptor 2 (EPH-A2). nih.gov This selectivity is crucial for developing safer and more effective targeted therapies.
| Compound | Target Kinase(s) | Potency (IC50) | Reference |
|---|---|---|---|
| Compound 2a (indazole derivative) | FGFR1, FGFR2 | <4.1 nM, 2.0 nM | nih.gov |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1 nM, 3 nM, 5 nM, 7 nM, 12 nM | nih.gov |
| Compound 6o (indazole derivative) | K562 cell line (chronic myeloid leukemia) | 5.15 µM | nih.gov |
| Compound 11 (deuterated indazole derivative) | ALK5 | 3.5 nM | nih.gov |
Exploration of Combination Therapies with 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Analogs
To enhance therapeutic efficacy and combat drug resistance, research is increasingly focused on combination therapies. Analogs of this compound, which often function as ALK, ROS1, or TRK inhibitors, are prime candidates for such strategies. nih.govnih.gov Combining these targeted agents with conventional chemotherapy or other signaling pathway inhibitors can yield synergistic effects. nih.gov
Preclinical studies in ALK-positive non-small-cell lung cancer (NSCLC) models have investigated combinations of ALK inhibitors with chemotherapy agents like cisplatin (B142131) and pemetrexed (B1662193). nih.govresearchgate.net Results indicate that the sequence of administration can be crucial; for instance, cisplatin followed by an ALK inhibitor was found to be more cytotoxic in some models. nih.gov Interestingly, pemetrexed treatment was observed to activate ALK, an effect that could be negated by the ALK inhibitor, providing a clear rationale for the combination. nih.gov
Furthermore, combination strategies are being developed to overcome acquired resistance. In ROS1-rearranged cancers that develop resistance to Entrectinib, activation of the RAS signaling pathway has been identified as a key mechanism. nih.gov This finding suggests that a combination therapy co-targeting ROS1 and MEK (a downstream effector in the RAS pathway) could be an effective strategy to resensitize tumors to the inhibitor. nih.gov Studies are also underway to evaluate the combination of ALK inhibitors with immunotherapy, although initial data in this area have been described as underwhelming. targetedonc.com
Investigation of Drug Resistance Mechanisms and Strategies to Overcome Them
The long-term efficacy of targeted therapies is often limited by the emergence of drug resistance. For inhibitors derived from the this compound scaffold, such as Entrectinib, resistance can arise from two primary mechanisms: on-target secondary mutations in the kinase domain or the activation of alternative "bypass" signaling pathways. nih.govnih.gov
On-target resistance involves mutations within the target kinase that prevent the drug from binding effectively. In NTRK1-rearranged cancers, mutations like G595R and G667C in the kinase domain have been identified as sources of resistance to inhibitors like Entrectinib. nih.gov To overcome this, next-generation inhibitors such as ponatinib (B1185) and nintedanib (B1663095) have been found to effectively inhibit some of these mutant forms. nih.gov
Bypass pathway activation is another significant resistance mechanism where cancer cells activate alternative survival pathways to circumvent the blocked kinase. In ROS1-rearranged NSCLC cells resistant to Entrectinib, researchers have identified the acquisition of a KRAS G12C mutation and the amplification of KRAS and FGF3 genes, leading to sustained ERK signaling. nih.govd-nb.info Notably, no secondary mutations in the ROS1 kinase domain were found in these resistant cells. nih.gov This indicates that the tumor has become dependent on a different signaling cascade. The proposed strategy to overcome this type of resistance is to use combination therapy, such as co-administering a MEK inhibitor to block the newly activated pathway. nih.gov Similarly, resistance mediated by the activation of the insulin-like growth factor 1 receptor (IGF1R) pathway has also been observed, which could potentially be overcome by combining the primary drug with an IGF1R inhibitor. nih.gov
Potential Applications of this compound Analogs Beyond Oncology
The biological activities of indazole derivatives are not limited to cancer treatment. The indazole scaffold is present in compounds with a wide range of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antifungal activities. nih.gov This versatility opens up numerous avenues for the development of analogs of this compound for non-oncological diseases.
One promising area is the treatment of fibrotic diseases. A novel deuterated indazole derivative has been synthesized and identified as a potent inhibitor of the ALK5 receptor (also known as TGF-β type I receptor). nih.govresearchgate.net Since the TGF-β signaling pathway is central to the development of fibrosis, specific ALK5 inhibitors represent a novel therapeutic approach for these conditions. nih.gov
Another potential application is in pain management. Researchers have developed 3-aryl-indazole derivatives as inhibitors of pan-Trk (Tropomyosin receptor kinase) for the treatment of pain, leveraging the role of Trk signaling in the nervous system. nih.gov Additionally, indazole analogs have been explored as potent agonists for serotonin (B10506) receptor subtypes, which could have applications in treating neurological and psychiatric disorders. semanticscholar.org However, careful evaluation of subtype selectivity is required, as activity at the 5-HT2B receptor has been linked to cardiotoxicity. semanticscholar.org
Development of Advanced Synthetic Methodologies for Complex Analog Synthesis
The exploration of diverse and complex analogs of this compound is dependent on the availability of robust and efficient synthetic methods. nih.gov Classical methods for indazole synthesis are being supplemented and replaced by modern catalytic processes that offer greater flexibility, higher yields, and broader functional group tolerance. organic-chemistry.org
Recent advancements include:
Copper-Catalyzed Cascade Reactions : A versatile approach for synthesizing substituted 3-aminoindazoles involves the copper-catalyzed coupling of 2-halobenzonitriles with various hydrazine (B178648) derivatives. This method proceeds through a cascade coupling and condensation process. organic-chemistry.org
Palladium-Catalyzed Annulation : The construction of the 1H-indazole core can be achieved through palladium-catalyzed oxidative benzannulation, reacting pyrazoles with internal alkynes. nih.gov Another palladium-catalyzed method involves the arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection and cyclization sequence to form 3-aminoindazoles. organic-chemistry.org
1,3-Dipolar Cycloadditions : The reaction of arynes with hydrazones or in situ generated diazo compounds via a [3+2] annulation approach provides a powerful route to the indazole skeleton. organic-chemistry.org
C-H Activation : Rhodium and copper-catalyzed C-H activation and C-N/N-N coupling reactions have been developed to synthesize 1H-indazoles under redox-neutral conditions, offering a highly efficient and atom-economical pathway. nih.gov
A common strategy for producing 3,5-disubstituted indazoles, which are structurally related to the title compound, involves a two-step process. First, a 5-bromo-1H-indazol-3-amine intermediate is synthesized from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine. nih.gov This is followed by a palladium-catalyzed Suzuki coupling reaction to introduce a variety of substituents at the C-5 position. nih.gov These advanced methodologies are crucial for rapidly generating libraries of complex analogs for biological screening and further drug development.
Q & A
Q. What are the established synthetic routes for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, and what are their key intermediates?
The compound is synthesized via multistep routes involving:
- Suzuki coupling : Reaction of 2-fluoro-5-bromobenzonitrile with trimethyl borate, followed by coupling with 3,5-difluorobenzyl bromide .
- Cyclization : Formation of the indazole core using hydrazine hydrate under reflux conditions, analogous to methods for similar indazole derivatives (e.g., 5-amino-3-(3,4-dichlorophenyl)-1H-indazole) .
- Nitro group reduction : Catalytic hydrogenation with Raney nickel or hydrazine hydrate to yield the final amine .
Q. Key intermediates :
Q. How is the structural identity of this compound confirmed experimentally?
Q. What is the pharmacological significance of this compound in drug discovery?
It serves as a critical intermediate in synthesizing entrectinib (Rozlytrek®, NMS-E628), a tyrosine kinase inhibitor targeting NTRK and ROS1 fusion-positive cancers .
- Role : The 3,5-difluorobenzyl group enhances binding affinity to kinase domains .
- Pharmacokinetic data : Entrectinib’s molecular weight is 560.64 g/mol, with solubility >31 mg/mL in DMSO .
Advanced Research Questions
Q. How can researchers optimize the low yield (23%) observed during nitro group reduction in indazole synthesis?
- Catalyst screening : Replace Raney nickel with palladium on carbon or platinum oxide for improved efficiency .
- Reaction conditions : Test elevated temperatures (70–100°C) or pressurized hydrogenation systems .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance reaction kinetics .
Q. Data-driven approach :
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Raney Ni | iPrOH | 80°C | 23 |
| Pd/C | EtOH | 100°C | 45* |
*Hypothetical data for illustration.
Q. What analytical methods are recommended to resolve impurities in this compound?
Q. How can researchers address discrepancies in synthetic protocols for similar indazole derivatives?
Case study : Contrasting methods for nitro group reduction:
Q. Resolution strategies :
Q. What stability considerations are critical for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
